molecular formula C23H22N4O2 B2663110 2-(4-hydroxyphenyl)-6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540485-89-0

2-(4-hydroxyphenyl)-6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Numéro de catalogue: B2663110
Numéro CAS: 540485-89-0
Poids moléculaire: 386.455
Clé InChI: GSSROZFPJXQEHO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a derivative of quinazolinone and triazolo, which are both classes of heterocyclic compounds. Quinazolinones and triazolos have been widely studied for their diverse biological activities .


Molecular Structure Analysis

The compound contains a quinazolinone moiety and a triazolo moiety. The quinazolinone moiety consists of a benzene ring fused to a 2-pyrimidinone ring. The triazolo moiety consists of a five-membered ring containing three nitrogen atoms and two carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure, including the positions of the substituents on the rings. Factors that could influence its properties include its degree of solubility, its stability under various conditions, and its ability to form crystals .

Applications De Recherche Scientifique

Tubulin Polymerization Inhibitors and Vascular Disrupting Agents

Researchers have synthesized compounds based on the triazoloquinazolinone structure, which act as potent inhibitors of tubulin assembly and exhibit significant anticancer activity across a wide panel of cancer cell lines. These compounds, including similar derivatives, elicit remarkable cell shape changes and inhibit cell migration and tube formation in endothelial cells, indicating their potential as vascular disrupting agents (Driowya et al., 2016).

Benzodiazepine Binding Activity

A series of novel triazoloquinazolinones were investigated for their affinity to the benzodiazepine receptor, showcasing the ability to serve as potent benzodiazepine antagonists. The leading compound in this series demonstrated activity comparable to known benzodiazepine receptor antagonists, highlighting the potential of triazoloquinazolinone derivatives in modulating benzodiazepine receptor activity (Francis et al., 1991).

Antihistaminic Agents

Compounds derived from triazoloquinazolinone have been synthesized and evaluated for their H1-antihistaminic activity, with some derivatives showing significant protection against histamine-induced bronchospasm in guinea pigs. These findings suggest the utility of triazoloquinazolinone derivatives as a new class of H1-antihistaminic agents, offering an alternative to traditional antihistamines with potentially reduced sedative effects (Alagarsamy et al., 2009).

Antimicrobial Activity

Novel fused heterocyclic systems incorporating the triazoloquinazolinone core have shown significant antibacterial and antifungal activity against a range of pathogens. These studies underline the potential of triazoloquinazolinone-based compounds in developing new antimicrobial agents with broad-spectrum efficacy (Pandey et al., 2009).

Anticonvulsant Activity

The anticonvulsant properties of triazoloquinazolinone derivatives have been explored, with some compounds demonstrating significant protective effects against seizures induced by maximal electroshock in mice. These results suggest the potential of triazoloquinazolinone derivatives in the treatment of epilepsy and other seizure-related disorders (Zhang et al., 2015).

Mécanisme D'action

The mechanism of action would depend on the biological target of the compound. Many quinazolinone and triazolo derivatives have been studied for their potential as anticancer, antimicrobial, anti-inflammatory, and other types of drugs .

Orientations Futures

Future research could involve synthesizing the compound and studying its properties and biological activity. It could also involve modifying the structure to enhance its activity or reduce potential side effects .

Propriétés

IUPAC Name

2-(4-hydroxyphenyl)-6,6-dimethyl-9-phenyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-23(2)12-17-19(18(29)13-23)20(14-6-4-3-5-7-14)27-22(24-17)25-21(26-27)15-8-10-16(28)11-9-15/h3-11,20,28H,12-13H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSROZFPJXQEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)C4=CC=C(C=C4)O)N2)C5=CC=CC=C5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.